Cas no 83905-01-5 (Azithromycin)

Azithromycin 화학적 및 물리적 성질
이름 및 식별자
-
- Azithromycin
- CP 62993
- 9-deoxo-9a-methyl-9a-aza-9a-homoerythromycin A
- Azenil
- Azimin
- AzithroMycin Identity
- Aziwok
- Aztrin
- N-methyl-11-aza-10-de-oxo-10-dihydroerythromycin A
- Setron
- Tobil
- xz405
- XZ-450
- Zeto
- Zifin
- 9-Deoxo-9a-methyl-9a-aza-homoerythromycin A
- 11-(4-Dimethylamino-3-hydroxy-6-methyl-oxan-2-yl)oxy-2-ethyl-3,4,10-tr
- (2R,3S,4R,5R,8R,10R,11R,13S,14R)-11-[(2S,3R,4S,6R)-4-Dimethylamino-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
- Zithromax
- Sumamed
- Zitromax
- Zmax
- Azithromycinum
- Azithromycine
- Hemomycin
- Azitrocin
- Azasite
- Zithrax
- Azitromax
- Mixoterin
- Zitrotek
- Misultina
- Zitrim
- Tromix
- Zmas
- Azithromycinum [Latin]
- Azithromycine [French]
- Zithromax IV
- AZITHROMYCIN DIHYDRATE
- Z-Pak
- Aritromicina [Spanish]
- C38H72N2O12
- Azithromycin (anhydrous)
- J2KLZ20U1M
- Azythromycin
- Azithromycin (AID
- Azithromycin Capsules
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one (ACI)
- 1-Oxa-6-azacyclopentadecan-15-one, 13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-, [2R-(2R*,3S*,4R*,5R*,8R*,10R*,11R*,12S*,13S*,14R*)]- (ZCI)
- 9-Deoxo-9a-methyl-9a-aza-9a-homoetrythromycin A
- Aruzilina
- Arzomicin
- Auricin
- Auricin (polyketide antibiotic)
- Azadose
- Azatril
- Azee
- Aziromycin
- Azisara
- Azithral
- Azithrocin
- Azithromycin A
- Aziwin
- AZM
- Azomycin
- Azomycin (macrolide)
- Durasite
- Macromycin
- Macrozit
- MeSH ID: D017963
- N-Methyl-11-aza-10-deoxo-10-dihydroerythromycin A
- Sanhe
- Shimen
- Sumazid
- Tridosil
- Trozocina
- Ultreon
- Xithron
- Xithrone
- XZ 405
- XZ 450
- Zi-Factor
- MLS001332500
- Azithromycin (AIDS Initiative)
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-((2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy)-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-((3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl)oxy)-1-oxa-6-azacyclopentadecan-15-one
- CP62,993
- DCH3
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-ethyl-3,4,10-trihydroxy-13-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
- NCGC00090753-03
- SR-05000002067
- Azithromycinum (Latin)
- NS00000204
- Azitromin
- NINDS_000233
- A-9940
- HMS3259D10
- AC-16014
- CHEBI:2955
- Azithromycin, Antibiotic for Culture Media Use Only
- Azithromycin,(S)
- DivK1c_000233
- SBI-0206706.P001
- SCHEMBL23481
- KBioSS_000787
- HSDB 7205
- CAS-83905-01-5
- IDI1_000233
- Azitromicina [Spanish]
- S01AA26
- CCG-39360
- Azithromycin, European Pharmacopoeia (EP) Reference Standard
- Zmax SR
- F94OW58Y8V
- NSC 758625
- HMS2232M10
- 13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one
- AZITHROMYCIN [INN]
- AZITHROMYCIN (USP MONOGRAPH)
- BRN 5387583
- CP-62993-3
- DTXSID8030760
- KBio3_001505
- KBioGR_000731
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
- N-methyl-11-aza-10-deoxy-10-dihydroerythromycin A
- ZIT
- Azifast
- MLS001055353
- Azithromycin [USAN:INN:BAN]
- DB00207
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)13-((2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy)-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-((3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl)oxy)-1-oxa-6-azacyclopentadecan-15-one
- Zitromax Avium 600
- AZITHROMYCIN [HSDB]
- AB00698251-10
- NCGC00090753-01
- Spectrum2_001582
- J01FA10
- BDBM50373918
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-11-{[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy}-1-oxa-6-azacyclopentadecan-13-yl 2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranoside
- AKOS015895044
- MLS001304005
- 1-Oxa-6-azacyclopentadecan-15-one, 13-((2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy)-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-((3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl)oxy)-, (2R-(2R*,3S*,4R*,5R*,8R*,10R*,11R*,12S*,13S*,14R*))-
- 9-Deoxo-9a-aza-9a-methyl-9a-homoerythromycin A
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
- KBio2_003355
- Tox21_111008
- Zythromax
- KBio2_005923
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-((2S,3R,4S,6R)-
- AZITHROMYCIN [MI]
- Zentavion
- SR-05000002067-1
- 13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-?-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-?-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one
- AZITHROMYCIN [WHO-DD]
- A905251
- N46072
- MLS001201763
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-tetrahydropyran-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
- Azithromycin for peak identification, European Pharmacopoeia (EP) Reference Standard
- Spectrum_000307
- azithromycin anhydrous
- BRD-K74501079-001-18-1
- KBio1_000233
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-11-{[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy}-1-oxa-6-azacyclopentadecan-13-yl 2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranoside
- NCGC00258564-01
- 1-Oxa-6-azacyclopentadecan-15-one, 13-((2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy)-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-((3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl)oxy)-, (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-
- EC 617-500-5
- AZITHROMYCIN [USP MONOGRAPH]
- MLS001332499
- CP-62993
- Zithromac
- Azyter
- SR-05000002067-2
- SPECTRUM1503679
- Azithromycin (Zithromax)
- NSC643732
- NCGC00090753-04
- HMS1922G12
- HMS500L15
- SPBio_001544
- UNII-J2KLZ20U1M
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-
- HMS2094M11
- Tox21_201011
- 83905-01-5
- Azitromicine
- HY-17506
- CP-62,993
- BSPBio_002285
- GTPL6510
- Z-Pak (Azithromycin)
- Azithramycine
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-dimethylamino-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
- DRG-0104
- Azimakrol
- NCGC00090753-02
- Spectrum5_001867
- KBio2_000787
- Toraseptol
- Zithromycin
- MLS001066331
- Azithromycin for system suitability, European Pharmacopoeia (EP) Reference Standard
- Anhydrous azithromycin
- AB00698251_11
- NSC-758625
- Q165399
- Spectrum3_000653
- CHEMBL529
- Trulimax
- Azithromycin Identity, United States Pharmacopeia (USP) Reference Standard
- CCRIS 1961
- A-9941
- Azitromicina
- DTXCID6010760
- SMR000471864
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-2-ethyl-3,4,10-trihydroxy-13-((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yloxy)-3,5,6,8,10,12,14-heptamethy...
- NCGC00090753-06
- NC00712
- [2R-(2R*,3S*,4R*,5R*,8R*,10R*,11R*,12S*,13S*,14R*)]-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-.alpha.-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-
- Azigram
- Azithromycin, analytical standard
- Z1558483766
- Spectrum4_000186
- Aritromicina
- BIDD:GT0792
- HB4336
- 13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L</span>-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D</span>-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one
- AZITHROMYCIN, UNSPECIFIED HYDRATION
- 1ST7816
- A2076
- BRD-K74501079-001-15-7
-
- MDL: MFCD00873574
- 인치: 1S/C38H72N2O12/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
- InChIKey: MQTOSJVFKKJCRP-BICOPXKESA-N
- 미소: O([C@@H]1O[C@H](C)C[C@H](N(C)C)[C@H]1O)[C@H]1[C@@](O)(C)C[C@@H](C)CN(C)[C@H](C)[C@@H](O)[C@@](O)(C)[C@@H](CC)OC(=O)[C@H](C)[C@@H](O[C@@H]2O[C@@H](C)[C@H](O)[C@](C)(OC)C2)[C@@H]1C
- BRN: 5387583
계산된 속성
- 정밀분자량: 748.50900
- 동위원소 질량: 748.50852574 g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 5
- 수소 결합 수용체 수량: 14
- 중원자 수량: 52
- 회전 가능한 화학 키 수량: 7
- 복잡도: 1150
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 18
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 분자량: 749.0
- 토폴로지 분자 극성 표면적: 180
- 소수점 매개변수 계산 참조값(XlogP): 4
실험적 성질
- 색과 성상: 백색 결정체.
- 밀도: 1.2±0.1 g/cm3
- 융해점: 113-115 ºC
- 비등점: 822.1±65.0°C at 760 mmHg
- 플래시 포인트: 451.0±34.3 °C
- 굴절률: 1.536
- 용해도: soluble in ethanol and DSMO, minimally soluble in water
- 안정성: Stable. Incompatible with strong oxidizing agents.
- PSA: 180.08000
- LogP: 1.83860
- 용해성: 자신이 없다
- 비선광도: D20 -37° (c = 1 in CHCl3)
- 증기압: 2.65X10-24 mm Hg at 25 °C (est)
Azithromycin 보안 정보
-
기호:
- 신호어:Danger
- 피해 선언: H317-H334
- 경고성 성명: P261-P280-P342 + P311
- WGK 독일:2
- 위험 범주 코드: 42/43
- 보안 지침: 22-36/37-45
- RTECS 번호:RN6960000
-
위험물 표지:
- 저장 조건:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Azithromycin 세관 데이터
- 세관 번호:2941500000
- 세관 데이터:
?? ?? ??:
2941500000
Azithromycin 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6401-10 mg |
Azithromycin |
83905-01-5 | 99.90% | 10mg |
¥319.00 | 2022-04-26 | |
Enamine | EN300-124208-0.1g |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |
83905-01-5 | 95% | 0.1g |
$486.0 | 2023-02-15 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S17062-25g |
Azithromycin |
83905-01-5 | BR,98% | 25g |
¥280.00 | 2021-09-02 | |
Hello Bio | HB4336-250mg |
Azithromycin |
83905-01-5 | >98% | 250mg |
£284 | 2024-07-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci13256-25mg |
Azithromycin |
83905-01-5 | 98% | 25mg |
¥643.00 | 2023-09-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A59370-5g |
Azithromycin |
83905-01-5 | 5g |
¥79.0 | 2021-09-10 | ||
Apollo Scientific | BIA0165-1g |
Azithromycin |
83905-01-5 | 1g |
£32.00 | 2025-02-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-254949B-500mg |
Azithromycin, |
83905-01-5 | 958 ug/mg | 500mg |
¥1880.00 | 2023-09-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-217686-1mg |
Azithromycin-d3, |
83905-01-5 | ≥98% | 1mg |
¥2181.00 | 2023-09-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6401-500 mg |
Azithromycin |
83905-01-5 | 99.90% | 500MG |
¥4107.00 | 2022-04-26 |
Azithromycin 합성 방법
합성회로 1
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
합성회로 2
합성회로 3
합성회로 4
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9.0 - 10.0
1.3 Reagents: Formic acid ; rt → 42 °C; 12 h, pH 5.0 - 6.0, 38 - 42 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 10.3 - 10.8
합성회로 5
합성회로 6
1.2 Reagents: Citric acid Solvents: Acetone , Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 2.5, rt; rt → 10 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 11.5, < 10 °C
1.5 Reagents: Formic acid , Dichloromethane Solvents: Dichloromethane ; rt → reflux; 5 h, reflux
합성회로 7
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
Azithromycin Raw materials
- 1-Oxa-6-azacyclopentadecan-15-one, 13-[[2,6-dideoxy-4-O-[(1,1-dimethylethyl)dimethylsilyl]-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl]oxy]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-ethyl-3,10-dihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]...
- Azathramycin
- Azithromycin Impurity 2
- 342371-84-0
- Erythromycin A 6,9-Imino Ether
Azithromycin Preparation Products
Azithromycin 관련 문헌
-
Raghu Raj,Kirkwood M. Land,Vipan Kumar RSC Adv. 2015 5 82676
-
Amol Vijay Sonawane,Z. V. P. Murthy Environ. Sci.: Water Res. Technol. 2023 9 86
-
Ghaidaa S. Daood,Hamidon Basri,Johnson Stanslas,Hamid Reza Fard Masoumi,Mahiran Basri RSC Adv. 2015 5 82654
-
Maohua Chen,Jiaojun Wei,Songzhi Xie,Xinyan Tao,Zhanlin Zhang,Pan Ran,Xiaohong Li Nanoscale 2019 11 1410
-
Isabel S. Hernandes,Haroldo C. Da Silva,Hélio F. Dos Santos,Eloah P. ávila,Mauro V. De Almeida,Matheus G. R. Gomes,Diego F. S. Paschoal,Wagner B. De Almeida Phys. Chem. Chem. Phys. 2022 24 22845
Azithromycin에 대한 추가 정보
Azithromycin (83905-01-5)의 화학적 구조 및 약물 특성
Azithromycin (CAS 번호: 83905-01-5)은 매크로라이드 계열의 항생제로, 박테리아 단백질 합성 억제를 통해 광범위한 감염 치료에 사용됩니다. 이 화합물은 15원환 링 구조를 가지며, 특히 에리스로마이신과 비교했을 때 산성 환경에서 더 높은 안정성을 보입니다. 최근 연구에서는 83905-01-5의 생체이용률(bioavailability)과 조직 침투력이 주요 관심사로 부각되었는데, 이는 약물이 폐, 편도선 등 특정 조직에서 높은 농도로 축적되는 특성 때문입니다. 또한, 반감기(68시간)가 길어 하루 1회 투여로도 효과를 유지할 수 있어 환자 순응도 개선에 기여합니다. 이러한 특징은 소아 중이염이나 성인 호흡기 감염 치료에서 Azithromycin을 1차 선택약으로 자리매김하게 했습니다.
Azithromycin (83905-01-5)의 항균 스펙트럼 및 내성 메커니즘
83905-01-5로 표기되는 Azithromycin은 그람 양성균(Streptococcus pneumoniae)과 그람 음성균(Haemophilus influenzae)을 포함한 다양한 병원체에 대해 활성을 나타냅니다. 특히 비정형 병원체(Mycoplasma, Chlamydia)에 대한 효과가 뛰어나 COVID-19 관련 세균성 합병증 치료에서도 잠재적 효능이 연구되었습니다. 그러나 내성 문제가 점차 심화되며, 2023년 WHO 보고서는 Azithromycin 내성 ���이크로라이드 저해 유전자(erm, mef)의 확산을 경고했습니다. 이에 따라 약물 조합 요법(예: β-락탐계 항생제와 병용)이나 신규 유도체 개발이 활발히 진행 중입니다. 사용자들은 종종 "Azithromycin 내성 균주 대처 방법"과 같은 키워드로 정보를 검색하며, 이는 임상 현장에서의 실제적 고충을 반영합니다.
Azithromycin (83905-01-5)의 임상 응용 및 안전성 프로파일
Azithromycin 83905-01-5은 성인과 소아 모두에게 적용되는 다용도 항생제로, 폐렴, 성병(클라미디아), 피부 감염 등에 널리 처방됩니다. 최근에는 만성 폐쇄성 폐질환(COPD) 악화 예방에서의 역할이 주목받았으며, 2022년 미국 FDA는 저용량 장기 투여에 대한 지침을 개정했습니다. 그러나 QT 간격 연장과 관련된 심혈관 위험 가능성으로 인해, 기존 심장 질환자에게는 투여 전 심전도 검사가 권고됩니다. 네티즌들은 종종 "Azithromycin 부작용 대체 약물"이나 "83905-01-5 임신 중 안전성"과 같은 키워드로 검색하며, 이에 대한 명확한 위험-편익 평가 정보가 필요합니다. 제약사들은 이러한 수요에 대응해 정제, 현탁액, 정맥주사제 등 다양한 제형을 개발 중입니다.
Azithromycin (83905-01-5)의 제약 공학적 연구 동향
83905-01-5 물질을 활용한 신규 전달 시스템 개발이 활발합니다. 2023년 나노입자 포설화 기술을 적용한 Azithromycin 제제는 위산 분해 감소와 장 점막 흡수율 향상을 달성했으며, 리포솜을 이용한 표적 전달 연구도 진행 중입니다. 특히 생분해성 폴리머와 결합한 서방형 제제는 3일 단일 투여가 가능해 말라리아 예방 등 열대 의학 분야에서 실용화되었습니다. 사용자들은 "Azithromycin 지속성 방출 기술"이나 "83905-01-5 제형 비교"와 같은 검색어로 최신 연구 동향을 찾고 있으며, 이는 개인화 의학 시대에 맞춰 약물 역학을 최적화하려는 수요를 반영합니다. 또한, AI 기반 약물 설계를 통해 Azithromycin 유사체의 박테리아 막 투과성을 개선하는 시도도 주목할 만합니다.
Azithromycin (83905-01-5)의 환경 영향 및 지속 가능성
Azithromycin (CAS 83905-01-5)의 환경 잔류 문제가 최근 연구에서 부각되었습니다. 하수 처리장에서 완전히 제거되지 않은 약물이 수생 생태계에 유입되며, 항생제 내성 유전자의 수평 전파를 촉진할 수 있다는 것이 2023년 Nature 지의 연구로 확인되었습니다. 이에 유럽 연합은 녹색 약물 청사진(Green Pharmacy Initiative)을 통해 83905-01-5의 생분해성 개선을 요구하고 있습니다. 제조 공정에서도 초임계 유체 추출 등 친환경 기술 도입이 확대되고 있으며, 소비자들은 "Azithromycin 생분해 데이터"나 "친환경 항생제 대안"과 같은 키워드로 정보를 적극 수집 중입니다. 이러한 움직임은 ESG 경영이 제약 산업에 미치는 영향을 잘 보여줍니다.
83905-01-5 (Azithromycin) 관련 제품
- 763924-54-5(2-Desethyl-2-propylazithromycin)
- 8004-87-3(Basic Violet 1)
- 612069-31-5(3’-N-Desmethyl-3’-N-tosyl Azithromycin)
- 612069-30-4(3'-N-4-(Acetylamino)phenylsulfonyl-3'-N-demethyl Azithromycin)
- 10191-41-0(DL-alpha-Tocopherol)
- 119-36-8(Methyl salicylate)
- 114-07-8(Erythromycin)
- 90503-06-3(Azithromycin N-Oxide)
- 1264-62-6(Erythromycin ethylsuccinate)
- 18323-44-9(Clindamycin)

